Ifetroban sodium
Overview
Description
Ifetroban sodium is a potent and selective thromboxane receptor antagonist. It has been studied extensively for its potential therapeutic applications in various medical conditions, including cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and platelet aggregation .
Preparation Methods
The synthesis of ifetroban sodium involves several steps. One practical synthesis route starts with the optically active 7-oxabicyclo[2.2.1]heptane lactol. The interphenylene side chain is introduced by deprotonation with ethylmagnesium bromide followed by treatment with excess aryl Grignard reagent to afford a crystalline diol . The process involves multiple steps of purification and crystallization to achieve the desired product. Industrial production methods typically involve scale-up processes in Kilo Labs and Pilot Plants to produce bulk drug substances required for clinical trials .
Chemical Reactions Analysis
Ifetroban sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Ifetroban sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study thromboxane receptor antagonism.
Biology: Investigated for its effects on platelet aggregation and vascular contraction.
Medicine: Studied for potential therapeutic applications in treating cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, and cardiomyopathy
Industry: Utilized in the development of new therapeutic agents targeting thromboxane receptors.
Mechanism of Action
Ifetroban sodium exerts its effects by antagonizing thromboxane A2 and prostaglandin H2 receptors. These receptors are involved in platelet aggregation and vascular contraction. By blocking these receptors, this compound inhibits platelet aggregation and relaxes vascular smooth muscle, providing cardioprotective and antithrombotic effects .
Comparison with Similar Compounds
Ifetroban sodium is unique in its high selectivity and potency as a thromboxane receptor antagonist. Similar compounds include:
Seratrodast: Another thromboxane receptor antagonist used primarily for asthma.
Ramatroban: Used for allergic rhinitis and also acts as a thromboxane receptor antagonist.
Terutroban: Investigated for its potential in treating cardiovascular diseases. Compared to these compounds, this compound has shown broader therapeutic potential in various medical conditions
Properties
IUPAC Name |
sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSQDNIXPEQAE-QBKVZTCDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935504 | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156715-37-6 | |
Record name | Ifetroban sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFETROBAN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.